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Compound of Interest

Compound Name: 5-Bromo-2-iodoisopropylbenzene

Cat. No.: B1524086 Get Quote

An In-depth Technical Guide to the Structural Analysis and Characterization of 5-Bromo-2-
iodoisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-2-iodoisopropylbenzene is a halogenated aromatic hydrocarbon, a class of

compounds also known as haloarenes or aryl halides.[1][2][3][4] Its structure, featuring a

benzene ring substituted with bromine, iodine, and an isopropyl group, makes it a versatile

intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds can

be leveraged in various cross-coupling reactions, making it a valuable building block for

constructing more complex molecules, including pharmaceutical agents.[5][6] The precise

structural confirmation of such intermediates is paramount to ensure the integrity and success

of subsequent synthetic steps. This guide provides a comprehensive overview of the analytical

methodologies required for the unambiguous characterization of 5-Bromo-2-
iodoisopropylbenzene, focusing on the synergistic application of Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical and Molecular Properties
Haloarenes are typically colorless liquids or crystalline solids that are insoluble in water but

soluble in common organic solvents.[1][2][3] They are generally denser than water, with melting
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and boiling points that increase with the size of the halogen atom.[1][7] The core properties of

5-Bromo-2-iodoisopropylbenzene are summarized below.

Property Value Source

Chemical Name
5-Bromo-2-

iodoisopropylbenzene
ChemScene

Synonym
5-BroMo-2-iodoisopropyl

benzene
[8]

CAS Number 1147014-97-8 [8]

Molecular Formula C₉H₁₀BrI [8]

Molecular Weight 324.98 g/mol [8]

SMILES CC(C)C1=C(C=CC(=C1)Br)I [8]

Purity ≥95% [8]

Storage 4°C, protect from light [8]

Conceptual Synthesis Pathway
The synthesis of polysubstituted haloarenes often involves multi-step sequences. A common

and effective method for introducing an iodine atom onto an aromatic ring is the Sandmeyer

reaction, which proceeds via a diazonium salt intermediate. This approach provides a logical

framework for understanding the potential origin of the target molecule and possible impurities.

A plausible synthetic route to 5-Bromo-2-iodoisopropylbenzene could start from 2-amino-5-

bromoisopropylbenzene. The amino group is first converted to a diazonium salt using sodium

nitrite in the presence of a strong acid. This intermediate is then treated with a solution of

potassium iodide, which displaces the diazonium group to yield the final product.[9]
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Step 1: Diazotization
Step 2: Iodination (Sandmeyer Reaction) Step 3: Purification

2-Amino-5-bromoisopropylbenzene Diazonium Salt Intermediate

NaNO₂, HCl
0-5 °C 5-Bromo-2-iodoisopropylbenzeneKI, Heat Purified ProductExtraction & Crystallization

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 5-Bromo-2-iodoisopropylbenzene.

Comprehensive Structural Characterization
A multi-technique approach is essential for the definitive structural elucidation of 5-Bromo-2-
iodoisopropylbenzene. Each method provides a unique and complementary piece of the

structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of an organic molecule. For 5-Bromo-2-iodoisopropylbenzene, both ¹H and ¹³C

NMR are required to confirm the substitution pattern and the structure of the alkyl side chain.

Causality for Experimental Choice: ¹H NMR will confirm the number and connectivity of

protons, particularly the distinct signals of the isopropyl group and the substitution pattern on

the aromatic ring. ¹³C NMR will verify the number of unique carbon environments, which is

critical for confirming the overall molecular structure.

The aromatic region is expected to show three distinct protons, while the aliphatic region will

display the characteristic signals of an isopropyl group.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.7 Doublet (d) 1H Ar-H

Proton ortho to

Iodine,

deshielded.

~ 7.3
Doublet of

Doublets (dd)
1H Ar-H

Proton between

Bromine and

Iodine.

~ 6.9 Doublet (d) 1H Ar-H
Proton ortho to

Bromine.

~ 3.2 Septet (sept) 1H CH(CH₃)₂

Methine proton

split by 6 methyl

protons.

~ 1.3 Doublet (d) 6H CH(CH₃)₂

Methyl protons

split by the

methine proton.

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals,

corresponding to the nine carbon atoms in the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale

~ 150 Ar-C
Carbon bearing the isopropyl

group.

~ 140 Ar-C Aromatic carbon.

~ 132 Ar-C Aromatic carbon.

~ 128 Ar-C Aromatic carbon.

~ 120 Ar-C
Carbon bearing the Bromine

atom.

~ 95 Ar-C
Carbon bearing the Iodine

atom (heavy atom effect).

~ 34 CH(CH₃)₂ Isopropyl methine carbon.

~ 23 CH(CH₃)₂ Isopropyl methyl carbons.

Sample Preparation: Dissolve approximately 10-15 mg of 5-Bromo-2-
iodoisopropylbenzene in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm

NMR tube.[10]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of CDCl₃.

Optimize the magnetic field homogeneity (shimming).

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak of CHCl₃ at 7.26 ppm.[10]

¹³C NMR Acquisition:

Employ a proton-decoupled pulse sequence.
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Acquire a larger number of scans compared to ¹H NMR due to the low natural abundance

of the ¹³C isotope.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[10]

Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental

composition of a compound. For halogenated molecules, MS provides a distinctive isotopic

signature that serves as a powerful validation tool.

Causality for Experimental Choice: MS directly confirms the molecular weight of 324.98 g/mol .

The key diagnostic feature is the isotopic pattern of the molecular ion peak, which will be

characteristic for a molecule containing one bromine atom.[11] Fragmentation analysis

provides further structural confirmation.

Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 325. The

presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks

of nearly equal intensity at [M]⁺ and [M+2]⁺.[11]

Key Fragments:

[M-CH₃]⁺ (m/z ~310): Loss of a methyl group from the isopropyl moiety.

[M-C₃H₇]⁺ (m/z ~282): Loss of the entire isopropyl group, a common fragmentation

pathway for cumene derivatives.[12] This fragment will also show the characteristic 1:1

isotopic pattern for one bromine atom.

[C₆H₄BrI]⁺: The base peak corresponding to the aromatic ring with the halogens after

losing the isopropyl group.

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Method:
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Injector Temperature: 250°C.

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and

hold for 5 minutes.[11]

Carrier Gas: Helium.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230°C.[11]

Data Analysis: Identify the chromatographic peak for the compound and analyze the

corresponding mass spectrum, paying close attention to the molecular ion and the bromine

isotopic pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule.

Causality for Experimental Choice: IR spectroscopy will confirm the presence of the aromatic

ring and the aliphatic isopropyl group, and provide information on the carbon-halogen bonds. It

is an excellent complementary technique for verifying the core structural features.
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Wavenumber (cm⁻¹) Vibration Type Assignment

3100-3000 C-H Stretch Aromatic C-H

2970-2870 C-H Stretch Aliphatic (isopropyl) C-H

~1600, ~1470 C=C Stretch
Aromatic ring skeletal

vibrations

1385-1370 C-H Bend
Isopropyl group (characteristic

doublet)[13]

850-750 C-H Bend
Out-of-plane bending

(substitution pattern)

Below 1000 C-X Stretch C-Br and C-I bonds

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

The instrument's software will automatically generate the final absorbance or

transmittance spectrum.

Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 5-Bromo-2-iodoisopropylbenzene is not based on a

single piece of data but on the convergence of evidence from all three analytical techniques.

The logical workflow below illustrates how these data are integrated for a conclusive structural

assignment.
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Mass Spectrometry (MS)

Structural Confirmation:
5-Bromo-2-iodoisopropylbenzene

Provides:
- Molecular Weight (324.98)

- Br Isotopic Pattern (M, M+2)
- Fragmentation (Loss of C₃H₇)

Infrared (IR) Spectroscopy

Confirms Functional Groups:
- Aromatic C-H, C=C

- Aliphatic C-H (Isopropyl)
- C-X Bonds

NMR Spectroscopy (¹H & ¹³C)

Defines Connectivity:
- Aromatic Substitution Pattern

- Isopropyl Group Structure
- Correct Proton/Carbon Count

Click to download full resolution via product page

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion
The structural characterization of 5-Bromo-2-iodoisopropylbenzene requires a systematic

and multi-faceted analytical approach. Mass spectrometry provides definitive proof of its

molecular weight and the presence of a bromine atom through its characteristic isotopic

signature. Infrared spectroscopy offers rapid confirmation of the key functional groups—the

aromatic ring and the isopropyl side chain. Finally, ¹H and ¹³C NMR spectroscopy deliver an

unambiguous map of the molecule's carbon-hydrogen framework, confirming the precise

connectivity and substitution pattern. By integrating the data from these three powerful

techniques, researchers can confidently verify the identity and purity of this important synthetic

intermediate, ensuring the reliability of its use in drug development and complex organic

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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